2,6-Bis(bromomethyl)-4-octylphenol
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Overview
Description
2,6-Bis(bromomethyl)-4-octylphenol is an organic compound belonging to the family of phenols It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and an octyl group at the 4 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-4-octylphenol typically involves the bromination of 4-octylphenol. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(bromomethyl)-4-octylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution: Derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Quinones and related compounds.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,6-Bis(bromomethyl)-4-octylphenol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-4-octylphenol involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s bromomethyl groups are particularly reactive, making it a useful tool in chemical biology for modifying biomolecules .
Comparison with Similar Compounds
2,6-Bis(bromomethyl)phenol: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,6-Bis(bromomethyl)-4-methylphenol: Contains a methyl group instead of an octyl group, resulting in different physical and chemical properties.
Uniqueness: 2,6-Bis(bromomethyl)-4-octylphenol is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial.
Properties
CAS No. |
112921-43-4 |
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Molecular Formula |
C16H24Br2O |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-4-octylphenol |
InChI |
InChI=1S/C16H24Br2O/c1-2-3-4-5-6-7-8-13-9-14(11-17)16(19)15(10-13)12-18/h9-10,19H,2-8,11-12H2,1H3 |
InChI Key |
ZNHTZJYZXLSQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)CBr)O)CBr |
Origin of Product |
United States |
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